molecular formula C9H10F2O2 B186838 1-(Dimethoxymethyl)-2,4-difluorobenzene CAS No. 144062-35-1

1-(Dimethoxymethyl)-2,4-difluorobenzene

Cat. No.: B186838
CAS No.: 144062-35-1
M. Wt: 188.17 g/mol
InChI Key: BSCXOIPRVSWFFT-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-2,4-difluorobenzene is a protected aldehyde derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor in the multi-step synthesis of 2,4-difluorobenzylamine, an important pharmacophore and building block for more complex molecules . The dimethoxymethyl (acetal) group acts as a protecting group for a formyl functionality, which can be unveiled under acidic conditions to generate an aldehyde or converted directly to other key intermediates. This allows researchers to perform subsequent synthetic transformations on the benzene ring that would be incompatible with a reactive aldehyde group. A key application documented in patent literature involves the halogenation of this compound to generate a 2,4-difluoro benzyl halide intermediate . This halide can then undergo further reactions, such as a Delepine-type reaction with hexamethylenetetramine followed by acid hydrolysis, to ultimately yield 2,4-difluorobenzylamine . This synthetic pathway highlights the compound's utility in the efficient and controlled preparation of fluorinated aromatic amines, which are valuable scaffolds in the development of active pharmaceutical ingredients (APIs) and other advanced materials. The presence of fluorine atoms on the aromatic ring influences the compound's electronics and lipophilicity, making it a particularly interesting starting point for research aimed at modulating the properties of final target molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(dimethoxymethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-12-9(13-2)7-4-3-6(10)5-8(7)11/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCXOIPRVSWFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=C(C=C1)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597332
Record name 1-(Dimethoxymethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144062-35-1
Record name 1-(Dimethoxymethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the final product by the addition of another methoxy group. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Methanol

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-2,4-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.

    Reduction: Formation of 1-(dimethoxymethyl)-2,4-difluorobenzyl alcohol.

    Substitution: Formation of 2,4-difluoroaniline or 2,4-difluorothiophenol.

Scientific Research Applications

1-(Dimethoxymethyl)-2,4-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(Dimethoxymethyl)-2,4-Difluorobenzene and Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Key Applications/Reactivity
This compound C₉H₁₀F₂O₂ 212.18 –CH(OCH₃)₂, 2,4-F₂ Pharmaceutical intermediates, hybrid molecules
1-(Difluoromethyl)-2,4-difluorobenzene C₇H₄F₄ 164.10 –CF₂H, 2,4-F₂ Potential agrochemical intermediates (electron-deficient reactivity)
1-(2,4-Difluorophenyl)ethan-1-one C₈H₆F₂O 156.13 –COCH₃, 2,4-F₂ Precursor for triazole antifungals (e.g., Fluconazole)
1-(Dimethoxymethyl)-2-fluorobenzene C₉H₁₁FO₂ 170.18 –CH(OCH₃)₂, 2-F Solubility studies, less electronegative than 2,4-difluoro analog
1-(1-Chloromethylvinyl)-2,4-difluorobenzene C₉H₇ClF₂ 200.61 –CH₂Cl-CH₂, 2,4-F₂ Polymer/materials science (halogenated vinyl reactivity)

Key Reactivity Differences :

  • The dimethoxymethyl group in the target compound facilitates nucleophilic reactions at the benzylic position, whereas the difluoromethyl group (–CF₂H) in its analogue promotes electrophilic substitution due to higher electronegativity .
  • The 2,4-difluorophenyl ketone undergoes condensation with triazoles, while the dimethoxymethyl derivative may serve as a protected aldehyde in multi-step syntheses .

Table 2: Property Comparison

Property This compound 1-(Difluoromethyl)-2,4-difluorobenzene 1-(2,4-Difluorophenyl)ethan-1-one
Boiling Point (°C) ~250–270 (estimated) ~180–200 210–215
Solubility in CH₃CN High Moderate High
Antibacterial Activity Moderate (in hybrid structures) Not reported Low
Metabolic Stability (in vivo) High (fluorine + acetal protection) Moderate High (ketone prone to reduction)

Biological Activity

1-(Dimethoxymethyl)-2,4-difluorobenzene (CAS No. 144062-35-1) is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of fluorine atoms in its structure enhances its biological activity and stability, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F2O2C_9H_{10}F_2O_2 with a molecular weight of 188.17 g/mol. Its structure features two methoxy groups and two fluorine atoms attached to a benzene ring, contributing to its unique chemical properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of fluorinated benzene compounds exhibit significant antibacterial and antifungal properties. The incorporation of fluorine often enhances the lipophilicity and membrane permeability of compounds, which can improve their efficacy against microbial pathogens .
  • Anticancer Potential : Fluorinated compounds have been shown to interfere with various cancer cell metabolic pathways. For instance, studies on similar compounds indicate that they may inhibit glycolysis in cancer cells, suggesting a possible mechanism for anticancer activity .

Antimicrobial Studies

A series of experiments evaluated the antimicrobial efficacy of this compound against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus500
Escherichia coli1000
Candida albicans250

These results indicate that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and significant antifungal activity against Candida albicans, while showing less effectiveness against Gram-negative bacteria like Escherichia coli.

Anticancer Mechanisms

In vitro studies have demonstrated that this compound can influence cell viability in various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Glycolysis : Similar to other fluorinated compounds, it is hypothesized that this compound may inhibit key glycolytic enzymes, thereby reducing energy production in cancer cells .
  • Induction of Apoptosis : Some studies suggest that fluorinated aromatic compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of dimethoxyfluorobenzenes and tested their antimicrobial properties. The results showed that the presence of methoxy groups significantly enhanced the antibacterial activity against Staphylococcus aureus, with MIC values comparable to established antibiotics.

Case Study 2: Cancer Cell Viability

Another research group investigated the effects of this compound on glioblastoma cells. The study found that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.

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